molecular formula C9H14O2 B6262171 7-oxaspiro[4.5]decan-10-one CAS No. 1782777-20-1

7-oxaspiro[4.5]decan-10-one

Cat. No. B6262171
CAS RN: 1782777-20-1
M. Wt: 154.2
InChI Key:
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Description

Synthesis Analysis

  • Pinacol Rearrangement : The intermediate undergoes a pinacol rearrangement, resulting in the desired 7-substituted-8-oxaspiro[4.5]decan-1-one product .

Physical And Chemical Properties Analysis

  • Physical Form : Liquid at room temperature

Mechanism of Action

Target of Action

It is known that this compound is used in pharmaceutical testing , suggesting that it may interact with various biological targets.

Biochemical Pathways

One study mentions the synthesis of 7-substituted-8-oxaspiro[45]decan-1-ones through a cascade of Prins/pinacol rearrangement . This suggests that the compound may be involved in complex biochemical reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-oxaspiro[4.5]decan-10-one can be achieved through a multi-step process involving the conversion of a cyclic ketone to a spirocyclic ketone.", "Starting Materials": [ "Cyclopentanone", "Ethyl acetoacetate", "Benzaldehyde", "Sodium ethoxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Methanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of cyclopentanone and ethyl acetoacetate in the presence of sodium ethoxide to form 6-oxoheptanoic acid ethyl ester.", "Step 2: Conversion of 6-oxoheptanoic acid ethyl ester to 7-oxaspiro[4.5]decan-10-one through a three-step process involving the following reactions:", "Step 2.1: Condensation of 6-oxoheptanoic acid ethyl ester with benzaldehyde in the presence of acetic acid to form 3-phenyl-5-oxohexanoic acid ethyl ester.", "Step 2.2: Cyclization of 3-phenyl-5-oxohexanoic acid ethyl ester in the presence of hydrochloric acid to form 2-phenyl-4-oxopentanoic acid ethyl ester.", "Step 2.3: Conversion of 2-phenyl-4-oxopentanoic acid ethyl ester to 7-oxaspiro[4.5]decan-10-one through a spirocyclization reaction in the presence of sodium bicarbonate.", "Step 3: Purification of 7-oxaspiro[4.5]decan-10-one through extraction with diethyl ether, washing with sodium bicarbonate and sodium chloride solutions, drying with magnesium sulfate, and evaporation of the solvent using petroleum ether." ] }

CAS RN

1782777-20-1

Product Name

7-oxaspiro[4.5]decan-10-one

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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